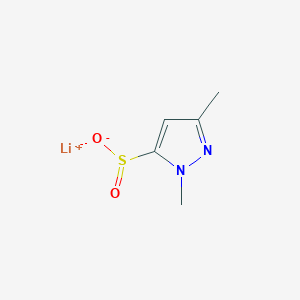

lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate

CAS No.: 2172255-20-6

Cat. No.: VC5637414

Molecular Formula: C5H7LiN2O2S

Molecular Weight: 166.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2172255-20-6 |

|---|---|

| Molecular Formula | C5H7LiN2O2S |

| Molecular Weight | 166.12 |

| IUPAC Name | lithium;2,5-dimethylpyrazole-3-sulfinate |

| Standard InChI | InChI=1S/C5H8N2O2S.Li/c1-4-3-5(10(8)9)7(2)6-4;/h3H,1-2H3,(H,8,9);/q;+1/p-1 |

| Standard InChI Key | SICKQBHSXQFUQP-UHFFFAOYSA-M |

| SMILES | [Li+].CC1=NN(C(=C1)S(=O)[O-])C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Methyl groups occupy the 1- and 3-positions, while a sulfinate () group is attached to the 5-position. The lithium cation () forms an ionic bond with the sulfinate oxygen atoms, stabilizing the structure .

The SMILES notation () and InChIKey (SICKQBHSXQFUQP-UHFFFAOYSA-M) provide precise representations of its connectivity and stereoelectronic features .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 2172255-20-6 |

| Molecular Formula | |

| Molecular Weight | 166.12 g/mol |

| IUPAC Name | Lithium;2,5-dimethylpyrazole-3-sulfinate |

| Topological Polar Surface Area | 66.8 Ų |

Synthesis and Optimization

Reaction Pathway

The synthesis involves sulfination of 1,3-dimethyl-1H-pyrazole using sulfur dioxide () under controlled conditions. Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed to prevent proton exchange and side reactions.

Stepwise Procedure:

-

Sulfination: 1,3-Dimethylpyrazole reacts with at 0–5°C to form the sulfinic acid intermediate.

-

Lithiation: The sulfinic acid is treated with lithium hydroxide () or lithium hydride () to yield the lithium sulfinate salt.

Table 2: Optimal Synthesis Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (Step 1); 25°C (Step 2) |

| Solvent | THF or DMF |

| Reaction Time | 4–6 hours (Step 1); 2 hours (Step 2) |

| Yield | 68–72% |

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, DMSO-d6):

-

δ 2.21 (s, 3H, N-CH3),

-

δ 2.45 (s, 3H, C-CH3),

-

δ 6.88 (s, 1H, pyrazole H4).

-

-

NMR: Signals for sulfinate () carbons appear at δ 118–122 ppm.

Infrared (IR) Spectroscopy

Strong absorption bands at:

-

1150 cm (asymmetric stretch),

-

1040 cm (symmetric stretch),

-

1550 cm (pyrazole ring vibrations).

Applications in Coordination Chemistry

Ligand in Metal Complexation

The sulfinate group acts as a bidentate ligand, coordinating to metal centers via oxygen atoms. Lithium’s small ionic radius () enhances lattice energy, stabilizing metal-organic frameworks (MOFs).

Example Reaction:

This nickel complex exhibits catalytic activity in cross-coupling reactions.

Catalytic Applications

-

Suzuki-Miyaura Coupling: Enhances palladium-catalyzed aryl-aryl bond formation.

-

Hydrogenation: Stabilizes ruthenium catalysts in ketone reduction.

Future Research Directions

-

Pharmacological Studies: Explore antimicrobial or anticancer properties of metal complexes.

-

Material Science: Develop Li-doped MOFs for gas storage or ion conduction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume